N-Cbz-beta-phenyl-D-phenylalanine
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Overview
Description
N-Cbz-beta-phenyl-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a phenyl group attached to the beta carbon and a phenylmethoxycarbonyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-beta-phenyl-D-phenylalanine typically involves the use of asymmetric hydrogenation techniques. One common method includes the hydrogenation of a substituted azlactone intermediate in the presence of a chiral catalyst. The reaction conditions often involve the use of solvents such as methanol and specific temperature and pressure settings to achieve high yields and enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of pilot plant procedures. These methods ensure the consistent production of the compound with high purity and yield. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are often employed to analyze and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-beta-phenyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Cbz-beta-phenyl-D-phenylalanine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including pain management and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Cbz-beta-phenyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting biochemical pathways related to pain perception and neuroprotection. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A naturally occurring amino acid with similar structural features but different stereochemistry.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used in various research and therapeutic applications.
N-Acetyl-D-Phenylalanine: A derivative with an acetyl group attached to the nitrogen atom, used in peptide synthesis.
Uniqueness
N-Cbz-beta-phenyl-D-phenylalanine is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
IUPAC Name |
(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXDTIGARAROZ-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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